molecular formula C20H21Cl2N3O2 B12770447 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride CAS No. 117992-67-3

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride

Cat. No.: B12770447
CAS No.: 117992-67-3
M. Wt: 406.3 g/mol
InChI Key: LEDMLOIHHIKSCV-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole dione core, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the isoindole dione core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The next step involves the introduction of the piperazine ring, which can be accomplished through nucleophilic substitution reactions using appropriate piperazine derivatives. Finally, the chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene as the starting material. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Chlorobenzene, piperazine derivatives, nucleophiles, electrophiles, various solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole dione cores but different substituents.

    Piperazine derivatives: Compounds with piperazine rings and various substituents.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups and different core structures.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride is unique due to its combination of an isoindole dione core, a piperazine ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

117992-67-3

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C20H20ClN3O2.ClH/c21-17-7-3-4-8-18(17)23-12-9-22(10-13-23)11-14-24-19(25)15-5-1-2-6-16(15)20(24)26;/h1-8H,9-14H2;1H

InChI Key

LEDMLOIHHIKSCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl.Cl

Origin of Product

United States

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